molecular formula C6H9NO2 B1217274 1,4,5,6-Tetrahydropyridine-2-carboxylic acid CAS No. 99839-26-6

1,4,5,6-Tetrahydropyridine-2-carboxylic acid

Cat. No. B1217274
CAS RN: 99839-26-6
M. Wt: 127.14 g/mol
InChI Key: SYHALQNMKJVYAZ-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyridine-2-carboxylic acid is a chemical compound that falls under the category of tetrahydropyridines (THPs) . THPs are a type of heterocyclic compound that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents .


Synthesis Analysis

The synthesis of 1,4,5,6-Tetrahydropyridine derivatives often involves multicomponent reactions . For instance, a method has been developed for the synthesis of 3-carbethoxy-2-methyl-6-(oxo-alkylidene)-1,4,5,6-tetrahydropyridines by reaction of trans-3-chloro-1,3-alkadien-5-ones with ethyl aminocrotonate .

Scientific Research Applications

Synthesis and Biological Activities

1,4,5,6-Tetrahydropyridine-2-carboxylic acid derivatives are explored in various synthetic pathways due to their biological activities. Kim et al. (2016) discussed the synthesis of tetrahydropyridine-3-carboxylic acid derivatives, highlighting their interesting biological activities. These derivatives are synthesized through phosphine-catalyzed ring-forming reactions and other chemical transformations. This research underscores the compound's significance in creating biologically active molecules (Kim, Kim, Moon, & Kim, 2016).

Crystal Structure Analysis

In 2011, Sambyal et al. conducted a study on the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, a related compound. This research provides insights into the structural aspects of such compounds, which is crucial for understanding their reactivity and potential applications in various fields (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Electrochemical Oxidation Studies

Research by Baumane et al. (2003) on the electrochemical oxidation of nitriles of 1,4,5,6-tetrahydropyridine-3-carboxylic acids revealed that these derivatives are readily oxidized to 1,4-dihydropyridines. This study is significant for understanding the electrochemical properties of these compounds, which can be relevant in fields like materials science or electrochemistry (Baumane, Krauze, Chernova, Sīle, Duburs, & Stradiņš, 2003).

Photoluminescence and Catalytic Properties

Wang et al. (2016) explored the use of a rigid and planar tetracarboxylic acid, incorporating a triazole group, in constructing coordination polymers. They found improved catalytic activity for the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives, highlighting potential applications in catalysis and photoluminescence (Wang, Huang, Han, Shao, Hou, & Fan, 2016).

High-Throughput Synthesis

Rodríguez et al. (2011) developed an efficient high-throughput synthesis of 4-aryl substituted 1,4,5,6-tetrahydro-2-methyl-6thioxopyridine-3-carboxylates, demonstrating the compound's scalability and potential for large-scale applications (Rodríguez, Coro, Lam, Salfrán, Rodríguez-Salarichs, Suárez, Albericio, & Martín, 2011).

Antihypertensive and Anti-Ulcer Activities

Research into the biological activities of tetrahydropyridine derivatives, such as those conducted by Rana et al. (2004, 2011), has shown potential in the development of compounds with antihypertensive and anti-ulcer activities. These studies contribute to the understanding of the therapeutic potential of these compounds (Rana, Kaur, Kumar, 2004), (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

properties

IUPAC Name

1,2,3,4-tetrahydropyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h3,7H,1-2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHALQNMKJVYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50244270
Record name delta(2)-Piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6-Tetrahydropyridine-2-carboxylic acid

CAS RN

99839-26-6
Record name 1,4,5,6-Tetrahydro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99839-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta(2)-Piperidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099839266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta(2)-Piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
8
Citations
F Wang, W Yang, Y Shi, G Le - Journal of the Taiwan Institute of Chemical …, 2015 - Elsevier
Selective thyroid hormone receptor β (TRβ) binding over TRα is an important requirement for improved therapeutic profile of TRβ agonists. Since selective compounds might be …
Number of citations: 10 www.sciencedirect.com
T Luker, H Hiemstra, WN Speckamp - The Journal of Organic …, 1997 - ACS Publications
Pyrrolidinone- and piperidinone-derived enol triflates 2 were prepared in high yield (60−97%) from the corresponding lactams 1 using KHMDS and N-(5-chloro-2-pyridyl)triflimide. A …
Number of citations: 69 pubs.acs.org
M Denić, P Blagojević, N Radulović - Facta universitatis-series …, 2013 - scindeks.ceon.rs
The first synthesis of coniine, a neurotoxic piperidine alkaloid found in poison hemlock (Conium maculatum L.), was performed back in 1886 by Ladenburg. Since that time, numerous …
Number of citations: 2 scindeks.ceon.rs
SBAMW van den Broek, JGH Lemmers… - Organic & …, 2012 - pubs.rsc.org
A novel approach to a formal total synthesis of the monoterpenoid indole alkaloid (±)-tangutorine has been developed starting from an α,β-unsaturated cyclic dehydroamino ester. …
Number of citations: 9 pubs.rsc.org
TMVD Melo, AM Cabral, AMA Gonsalves, AM Beja… - 1999 - estudogeral.uc.pt
In previous papers, we reported that thiazolidines derived from cysteine methyl ester and aldehydes react with silver carbonate and DBU; the reactions produce transient 1-substituted …
Number of citations: 12 estudogeral.uc.pt
EE Chappie - 2021 - scholarworks.wm.edu
Density functional theory (DFT) has become a popular method for computational work involving larger molecular systems as it provides accuracy that rivals ab initio methods while …
Number of citations: 0 scholarworks.wm.edu
GD Reddy, K Kumar, N Duganath, R Divya… - Int J Drug Dev …, 2012 - academia.edu
1Dept. of Pharmaceutical Chemistry, JNTU-OTRI, Anantapur, Andhra Pradesh, India 2Dept. of Biology, Arkansas State University, Jonesboro, Arkansas, USA 3Dept. of Bioinformatics, …
Number of citations: 23 www.academia.edu
F Buron, A Turck, N Plé, L Bischoff, F Marsais - Tetrahedron letters, 2007 - Elsevier
We report herein a concise and biomimetic synthesis of a precursor of barrenazine A, a cytotoxic alkaloid. The C 2 -symmetry of this molecule suggested the dimerization of an …
Number of citations: 27 www.sciencedirect.com

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